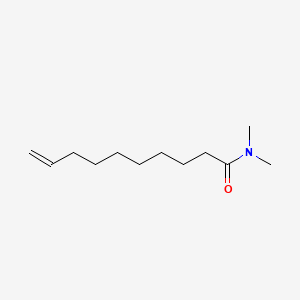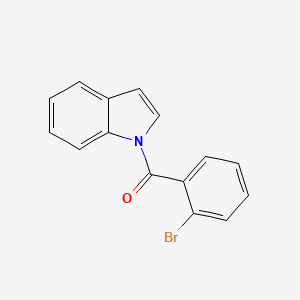
2,6-Dimethoxybiphenyl
Descripción general
Descripción
2,6-Dimethoxybiphenyl is an organic compound with the molecular formula C14H14O2. It is a derivative of biphenyl, where two methoxy groups are attached to the 2nd and 6th positions of the biphenyl structure. This compound is known for its stability and is used in various chemical reactions and industrial applications.
Synthetic Routes and Reaction Conditions:
Methylation of 2,6-Dihydroxybiphenyl: One common method involves the methylation of 2,6-dihydroxybiphenyl using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Deamination of Tetrazotized o-Dianisidine: Another method involves the deamination of tetrazotized o-dianisidine with alcohol, which yields this compound.
Industrial Production Methods: Industrial production often involves large-scale methylation processes using dimethyl sulfate due to its efficiency and cost-effectiveness. The reaction is typically carried out under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2,6-Dimethoxybiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield biphenyl derivatives with different functional groups.
Substitution: It participates in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products Formed:
Oxidation: Quinones and other oxygenated biphenyl derivatives.
Reduction: Various biphenyl derivatives with altered functional groups.
Substitution: Halogenated, nitrated, or sulfonated biphenyl compounds.
Aplicaciones Científicas De Investigación
2,6-Dimethoxybiphenyl is utilized in various scientific research applications:
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic applications, including its role in drug development.
Industry: Employed in the production of advanced materials and as an intermediate in organic synthesis.
Mecanismo De Acción
As a ligand, 2,6-dimethoxybiphenyl interacts with metal catalysts, influencing the stereochemistry and regioselectivity of metal-catalyzed reactions. This interaction enhances the efficiency and selectivity of catalytic processes, making it a valuable component in various chemical reactions .
Comparación Con Compuestos Similares
- 2,6-Dihydroxybiphenyl
- 2,6-Dimethylbiphenyl
- 2,6-Dichlorobiphenyl
Uniqueness: 2,6-Dimethoxybiphenyl is unique due to its methoxy groups, which provide electron-donating properties. This enhances its reactivity in electrophilic aromatic substitution reactions and its effectiveness as a ligand in catalytic processes. Compared to its analogs, it offers distinct advantages in terms of stability and reactivity.
Propiedades
IUPAC Name |
1,3-dimethoxy-2-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-15-12-9-6-10-13(16-2)14(12)11-7-4-3-5-8-11/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZBRKLFMRHHMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358758 | |
| Record name | 2,6-dimethoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13732-86-0 | |
| Record name | 2,6-dimethoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B3047219.png)

![4-(3-Acetamidophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047223.png)




![tert-Butyl 4-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B3047228.png)

![4-Methoxybicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3047232.png)

![6-Azaspiro[2.5]octan-1-ylmethanol](/img/structure/B3047235.png)

